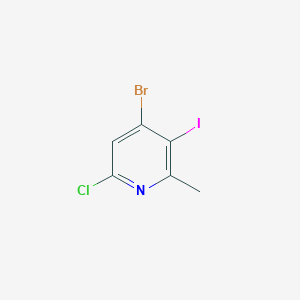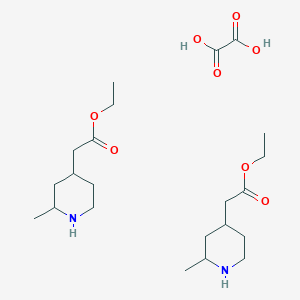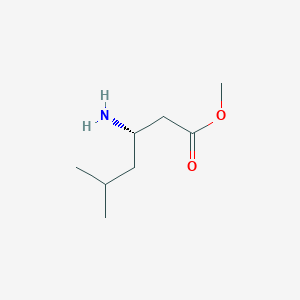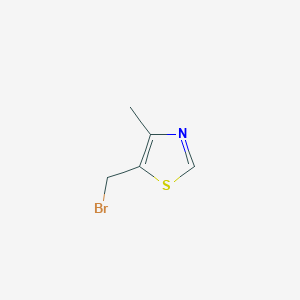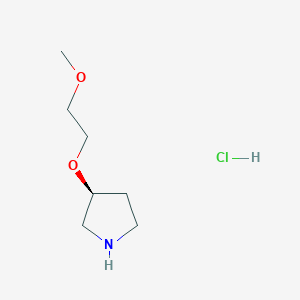
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride” is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. Unfortunately, the specific physical and chemical properties for “(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride” are not available in the searched resources .Scientific Research Applications
Pyrrolidine in Drug Discovery
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride is related to the pyrrolidine chemical class, which is extensively used in drug discovery due to its significant role in medicinal chemistry. Pyrrolidine and its derivatives, such as (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride, are crucial scaffolds in the development of new therapeutic agents. The interest in pyrrolidine rings stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity. These features are instrumental in designing bioactive molecules with select target activity. Pyrrolidine derivatives, including (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride, have been reported in literature for their versatility in synthetic strategies, either through the construction of the pyrrolidine ring from different precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring is a notable feature, highlighting how different stereoisomers and the spatial orientation of substituents can lead to diverse biological profiles of drug candidates, owing to varied binding modes to enantioselective proteins (Li Petri et al., 2021).
Pyrrolidine Alkaloids in Pharmacotherapy
Further extending the significance of pyrrolidine derivatives in scientific research, pyrrolidine alkaloids, closely related to (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride, have been recognized for their wide range of biological activities. These alkaloids are sourced from various natural origins and have demonstrated potent antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities. Their pharmacological potential makes them valuable lead compounds in drug development. However, it's important to note that some pyrrolidine alkaloids may exhibit toxic effects, necessitating careful consideration in their therapeutic application. This highlights the dual nature of pyrrolidine derivatives in scientific research, where they offer promising pharmacological benefits while also posing challenges in terms of toxicity and safety profiles (Islam & Mubarak, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S)-3-(2-methoxyethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHVDRUKDZVLL-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



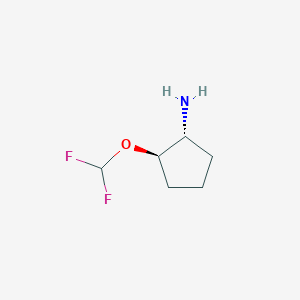
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)


